5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol
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Overview
Description
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol is an organic compound with a complex structure that includes multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol typically involves multiple steps, including the formation of biphenyl and phenoxyphenol intermediates. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Quinones, phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and ether linkages allow it to fit into binding sites and modulate the activity of these targets . This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldiboronic Acid: Another biphenyl derivative with boronic acid groups, used in similar synthetic applications.
Bifonazole: An antifungal agent with a biphenyl structure, used in medical applications.
Thiophene/Phenylene Co-oligomers: Compounds with similar aromatic structures, used in optoelectronic applications.
Uniqueness
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol is unique due to its specific combination of phenoxy and biphenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in the development of new pharmaceuticals .
Properties
CAS No. |
212334-00-4 |
---|---|
Molecular Formula |
C24H18O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-4-(4-phenoxyphenoxy)phenol |
InChI |
InChI=1S/C24H18O4/c25-23-9-5-4-8-21(23)22-16-20(14-15-24(22)26)28-19-12-10-18(11-13-19)27-17-6-2-1-3-7-17/h1-16,25-26H |
InChI Key |
IFGUNGNZIDPUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=C(C=C3)O)C4=CC=CC=C4O |
Origin of Product |
United States |
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